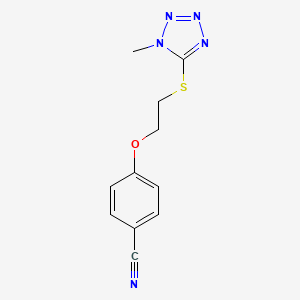
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
The synthesis of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be approached through various methods. One common method involves the reaction of 4-(2-bromoethoxy)benzonitrile with 1-methyl-1H-tetrazole-5-thiol under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures .
化学反应分析
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles under appropriate conditions
科学研究应用
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of new materials with specific properties
作用机制
The mechanism of action of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways .
相似化合物的比较
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidity and resonance stabilization.
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Used as an antihypertensive agent.
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and potential use as an energetic material
属性
分子式 |
C11H11N5OS |
|---|---|
分子量 |
261.31 g/mol |
IUPAC 名称 |
4-[2-(1-methyltetrazol-5-yl)sulfanylethoxy]benzonitrile |
InChI |
InChI=1S/C11H11N5OS/c1-16-11(13-14-15-16)18-7-6-17-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
InChI 键 |
QCQOJQSRVJBGPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)SCCOC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


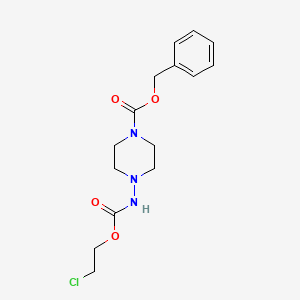
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
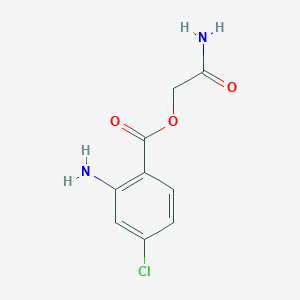
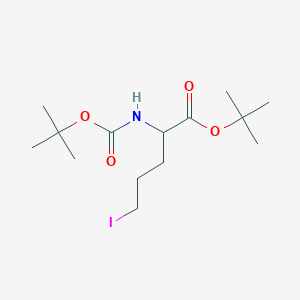
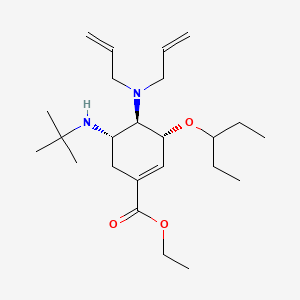
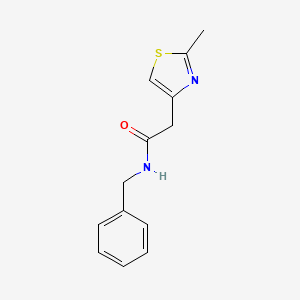
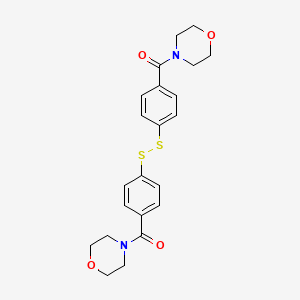
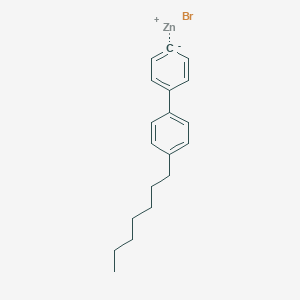
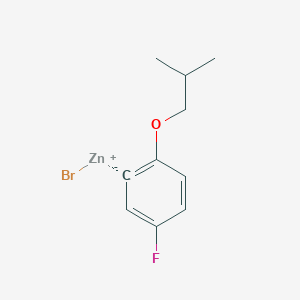
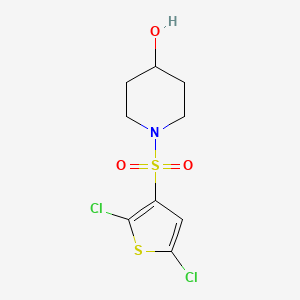
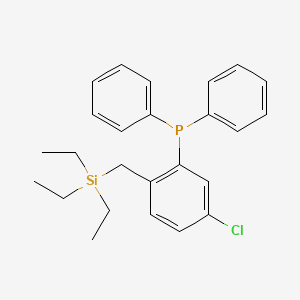
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
